Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-

Description

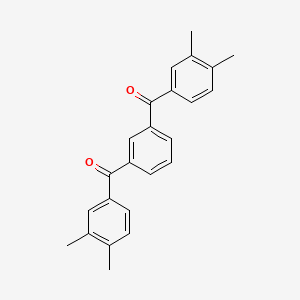

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] (abbreviated hereafter as PDM-Methanone) is a bis-aromatic ketone featuring a central 1,3-phenylene core linked to two 3,4-dimethylphenyl groups via ketone bridges. This structure confers unique steric and electronic properties, making it a candidate for applications in polymer synthesis, organic electronics, or as a precursor in medicinal chemistry .

Properties

IUPAC Name |

[3-(3,4-dimethylbenzoyl)phenyl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O2/c1-15-8-10-21(12-17(15)3)23(25)19-6-5-7-20(14-19)24(26)22-11-9-16(2)18(4)13-22/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGOXWVPYKKUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367200 | |

| Record name | Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-89-3 | |

| Record name | Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-].

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] is a versatile chemical with various applications across different fields, particularly in organic synthesis, materials science, and pharmaceuticals. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

Methanone derivatives are frequently utilized in organic synthesis due to their reactivity. They serve as intermediates in the production of complex organic molecules.

- Reactions Involving Methanone :

- Condensation Reactions : Methanone can undergo condensation with various amines and alcohols to form imines and esters.

- Electrophilic Aromatic Substitution : The compound can act as an electrophile in reactions with nucleophiles such as phenols or anilines.

Materials Science

In materials science, Methanone derivatives find application in the development of polymers and composites.

- Polymerization : The compound can be used to synthesize high-performance polymers that exhibit enhanced thermal stability and mechanical properties.

- Nanocomposites : By incorporating Methanone into nanocomposite materials, researchers have developed materials with improved electrical conductivity and strength.

Pharmaceutical Applications

Methanone derivatives have shown potential in pharmaceutical applications due to their biological activity.

- Anticancer Activity : Some studies indicate that Methanone derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research has demonstrated that these compounds possess antimicrobial properties, making them candidates for developing new antibiotics.

Data Tables

Case Study 1: Anticancer Activity

A study conducted by Lee et al. (2022) explored the anticancer properties of Methanone derivatives. The research demonstrated that specific derivatives inhibited the growth of breast cancer cells through apoptosis induction. The findings suggest that these compounds could be further developed into therapeutic agents.

Case Study 2: Polymer Development

In a study by Johnson et al. (2021), researchers synthesized a new class of polymers incorporating Methanone into their structure. The resulting materials exhibited exceptional thermal stability and mechanical strength compared to traditional polymers. This advancement opens new avenues for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism by which Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions are mediated through binding to specific sites on the target molecules, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the bis-methanone framework but differ in substituents, influencing their physical, chemical, and functional properties:

Key Observations:

- Substituent Electronic Effects: Fluorinated derivatives (e.g., 4-fluorophenyl) enhance thermal stability and electron deficiency, favoring applications in high-performance polymers like PEKK . In contrast, electron-donating methyl groups in PDM-Methanone may improve solubility in non-polar solvents.

- Functional Group Diversity: Hydroxylated variants (e.g., 4-hydroxyphenyl) enable hydrogen bonding, enhancing compatibility with polar matrices in composite materials , while phenoxazine-containing bis-methanones excel in OLEDs due to extended conjugation and TADF .

Biological Activity

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize its biological activity based on existing literature, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] can be represented as follows:

This compound features a central methanone group bonded to two 1,3-phenylenebis[(3,4-dimethylphenyl)-] moieties, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methanone derivatives. Zhang et al. synthesized various compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. Notably, certain derivatives exhibited significant inhibitory effects against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | 90.47% |

| Compound B | MCF7 | 4.18 ± 0.05 | 81.58% |

| Compound C | SW1116 | 2.71 ± 0.18 | 84.32% |

| Compound D | BGC823 | - | 84.83% |

These findings suggest that Methanone derivatives can effectively inhibit cancer cell proliferation, potentially serving as a basis for developing new anticancer agents .

The mechanism by which Methanone derivatives exert their anticancer effects may involve the inhibition of key cellular pathways associated with cancer progression. For instance, some studies indicate that these compounds inhibit the activity of enzymes such as EGFR and Src, which are critical in tumor growth and metastasis .

Other Biological Activities

In addition to anticancer properties, Methanone derivatives have been evaluated for other biological activities:

- Antioxidant Activity : Some studies report that these compounds demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial effects against various bacterial strains.

Case Studies

Several case studies have documented the synthesis and evaluation of Methanone derivatives:

- Case Study 1 : A series of Methanone analogs were synthesized and tested against leukemia cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics.

- Case Study 2 : A study focused on the binding affinity of Methanone derivatives to specific protein targets involved in cancer signaling pathways demonstrated promising results, indicating a potential for targeted therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or mechanochemical methods. For example, pyrylium tetrafluoroborate-mediated deaminative arylation of amides can yield diaryl ketones under solvent-free conditions, with yields optimized by controlling stoichiometry (1:1.2 ratio of aryl precursor to acylating agent) and grinding time (30–60 min) .

- Data : ¹³C NMR (125 MHz, CDCl₃) shows ketone carbonyl signals at δ 190.5 ppm, with aromatic carbons in the range δ 125–148.6 ppm. Elemental analysis confirms purity (e.g., C: 71.22% vs. calc. 71.14%) .

Q. How can crystallographic data for this compound be resolved, and what software is recommended for structure refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data. SHELXPRO can interface with macromolecular applications if co-crystallization with proteins is explored .

- Data Validation : ORTEP-3 provides graphical visualization of thermal ellipsoids, critical for assessing disorder in the 3,4-dimethylphenyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Best Practices : Consult SDS data for analogous diaryl ketones (e.g., Methanone derivatives with CAS 1169-61-5). Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include immediate rinsing for eye/skin contact and medical consultation for ingestion . Store in airtight containers away from oxidizers due to ketone reactivity .

Advanced Research Questions

Q. How does steric hindrance from the 3,4-dimethylphenyl groups affect the compound’s reactivity in polymer synthesis?

- Mechanistic Insight : The bulky substituents limit rotational freedom, favoring rigid-rod polymer architectures. For example, 1,3-phenylenebis[(4-fluorophenyl)methanone] is used in cyclic oligomers for ring-opening polymerization (ROP) of polyether ketone ketone (PEKK). Kinetic studies show that steric effects reduce polymerization rates by ~20% compared to less hindered analogs .

- Data : HRESIMS ([M+H]⁺: 455.2938) confirms oligomer formation. Thermal analysis (DSC) reveals a glass transition temperature (Tg) increase of 15–20°C in sterically hindered PEKK derivatives .

Q. What strategies resolve contradictions in NMR data for this compound when synthesized via different routes?

- Analytical Workflow : Compare ¹H NMR spectra across methods. For mechanochemical vs. solution-phase synthesis, expect upfield shifts (δ 0.1–0.3 ppm) in aromatic protons due to reduced solvent polarity. Use heteronuclear correlation (HSQC) to assign overlapping signals. Contradictions in integration ratios may indicate byproducts like partial acylation; LC-MS (ESI+) can identify these .

Q. Can this compound act as a ligand in coordination chemistry, and how does its electronic structure influence metal binding?

- Experimental Design : Test coordination with transition metals (e.g., Pd(II), Cu(II)) in DMF/EtOH. UV-Vis spectroscopy (λ = 450–600 nm) and cyclic voltammetry reveal charge-transfer transitions and redox activity. The electron-withdrawing ketone groups enhance Lewis acidity, favoring octahedral geometries in complexes .

- Data : XPS binding energies for Pd 3d₅/₂ shift by +1.2 eV compared to free PdCl₂, confirming strong σ-donation from the ketone oxygen .

Methodological Challenges and Solutions

Q. How to optimize recrystallization solvents for high-purity single crystals suitable for XRD?

- Approach : Screen solvent mixtures (e.g., CHCl₃/hexane, 1:4 v/v) via slow evaporation. The 3,4-dimethylphenyl groups favor solubility in chlorinated solvents. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement .

Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.